molecular formula C15H20BrNO2 B2447918 Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate CAS No. 1245643-82-6

Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate

Cat. No.: B2447918
CAS No.: 1245643-82-6
M. Wt: 326.234
InChI Key: NKLDEQGIFGBDMD-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclobutyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromophenyl cyclobutyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Palladium-Catalyzed Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.

    Bases: Bases like cesium carbonate (Cs2CO3) are used to facilitate the reactions.

    Solvents: Solvents such as 1,4-dioxane are often employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding amine.

Scientific Research Applications

Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can interact with specific binding sites, while the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate compound used in similar applications.

    Tert-butyl (1-(3-bromophenyl)cyclobutyl)carbamate: A structural isomer with similar properties.

    Tert-butyl (substituted benzamido)phenylcarbamate: Compounds with anti-inflammatory activity.

Uniqueness

Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of the bromophenyl group allows for specific interactions with molecular targets, while the cyclobutyl group provides rigidity to the molecule, influencing its overall conformation and activity.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromophenyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLDEQGIFGBDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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